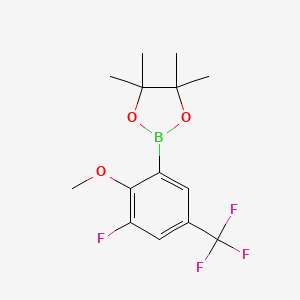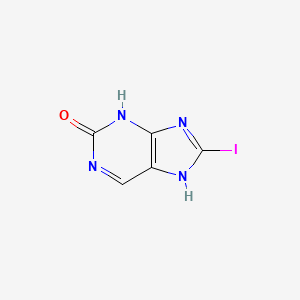
8-Iodo-3,7-dihydro-2h-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3,7-dihydro-2h-purin-2-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of an iodine atom at the 8th position of the purine ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,7-dihydro-2h-purin-2-one typically involves the iodination of a purine precursor. One common method is the reaction of 3,7-dihydro-2h-purin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodo-3,7-dihydro-2h-purin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-3,7-dihydro-2h-purin-2-one, while oxidation might produce this compound derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
8-Iodo-3,7-dihydro-2h-purin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into its potential as an anticancer agent, given its structural similarity to other biologically active purines.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Iodo-3,7-dihydro-2h-purin-2-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The iodine atom can influence the compound’s binding affinity and specificity, potentially leading to the inhibition of enzyme activity or the modulation of biochemical pathways. This can result in various biological effects, including antiproliferative activity against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3,7-dihydro-2h-purin-2-one: Similar in structure but with a bromine atom instead of iodine.
8-Chloro-3,7-dihydro-2h-purin-2-one: Contains a chlorine atom at the 8th position.
8-Fluoro-3,7-dihydro-2h-purin-2-one: Features a fluorine atom at the same position.
Uniqueness
The presence of the iodine atom in 8-Iodo-3,7-dihydro-2h-purin-2-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This can result in distinct biological activities compared to its halogenated analogs, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
19716-24-6 |
|---|---|
Molekularformel |
C5H3IN4O |
Molekulargewicht |
262.01 g/mol |
IUPAC-Name |
8-iodo-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3IN4O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H2,7,8,9,10,11) |
InChI-Schlüssel |
DGIDEVXCISWSNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)NC2=C1NC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


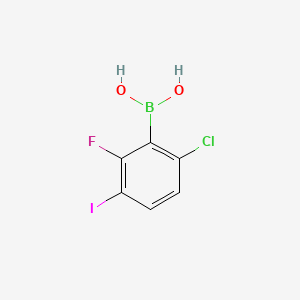
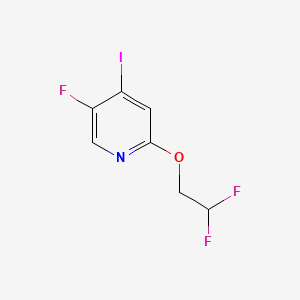

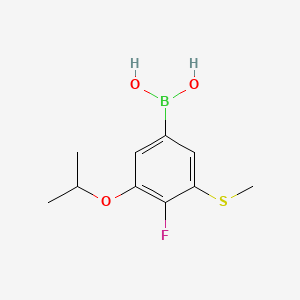
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
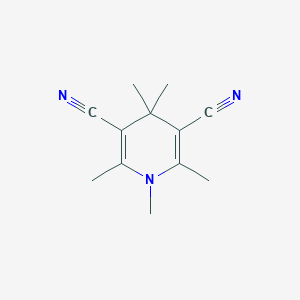
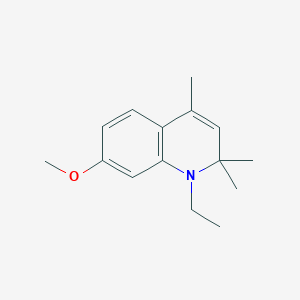
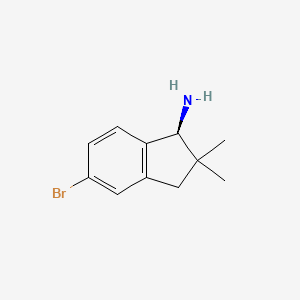
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
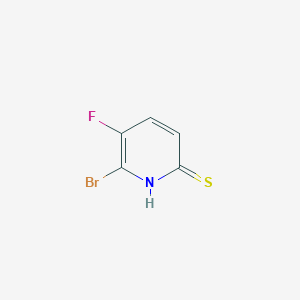
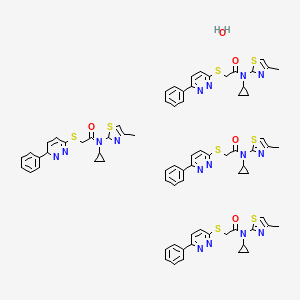
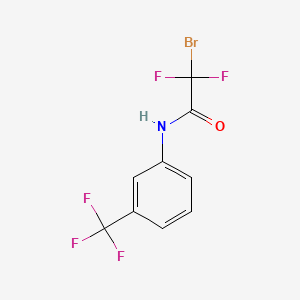
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
